Ethyl 2-(4-phenylcyclohexyl)acetate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-(4-phenylcyclohexyl)acetate is C16H22O2 . It has a molecular weight of 246.34 g/mol. The InChI code for this compound is 1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3/t13-,15- .Physical And Chemical Properties Analysis
Ethyl 2-(4-phenylcyclohexyl)acetate has a molecular weight of 246.34500 . It is a colorless to slightly yellow liquid. More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, is characterized by various analytical techniques, providing insights into its structure and properties (Sapnakumari et al., 2014).
Green Chemistry in Pharmaceutical Research
- Ethyl (4-phenylphenyl)acetate, through Suzuki coupling reactions, exemplifies the integration of green chemistry in pharmaceutical research, demonstrating its potential as a precursor for nonsteroidal anti-inflammatory drugs (Costa et al., 2012).
Chemical Reactions and Synthesis
- The use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in Lossen rearrangement and its application for synthesizing ureas from carboxylic acids highlights its role in facilitating complex chemical reactions (Thalluri et al., 2014).
- In the study of the hydrogenation and hydrogenolysis of ethyl 4-methyl-1-cyclohexenyl ether, different catalysts are explored, showcasing the compound's versatility in chemical processes (Nishimura et al., 1971).
Crystallography and Molecular Structure
- Crystal and molecular structure studies of various derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide essential insights into the structural aspects and potential reactivity of these compounds (Kaur et al., 2012).
Bioactive Potentials in Natural Products
- The study of secondary metabolites from mollusks, involving ethyl acetate derivatives, underscores the potential of these compounds in natural product research, particularly their antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).
Safety And Hazards
Ethyl 2-(4-phenylcyclohexyl)acetate is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .
properties
IUPAC Name |
ethyl 2-(4-phenylcyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKKTEIOHKETAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720835 | |
Record name | Ethyl (4-phenylcyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-phenylcyclohexyl)acetate | |
CAS RN |
411238-92-1 | |
Record name | Ethyl (4-phenylcyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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